molecular formula C24H25N3O4S B3011419 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 899941-12-9

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B3011419
M. Wt: 451.54
InChI Key: RLMUNQDUJFXPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-2-yl group would form a rigid, planar structure due to the conjugated pi system in the rings. The butyl, sulfanyl, acetamide, and ethoxyphenyl groups would add complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group might undergo electrophilic aromatic substitution reactions. The sulfanyl group could participate in oxidation and substitution reactions. The acetamide group might undergo hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds similar to the mentioned chemical structure focuses on understanding their crystal structures. For example, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed molecules with a folded conformation, indicating potential for targeted molecular interactions (S. Subasri et al., 2017).

Dual Inhibitory Activity

Compounds within the benzofuro[3,2-d]pyrimidine class have been synthesized and evaluated for their inhibitory activity against key biological targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests potential applications in cancer therapy and the treatment of infectious diseases (A. Gangjee et al., 2008).

Antimicrobial and Anticancer Activity

Synthesis and evaluation of novel benzofuro[3,2-d]pyrimidine derivatives have shown promising results as anti-inflammatory, analgesic, and antimicrobial agents. These findings highlight the potential of these compounds in developing new therapeutic agents for treating various diseases (A. Abu‐Hashem et al., 2020).

Synthesis Techniques

Innovative synthetic techniques for benzofuro[3,2-d]pyrimidine derivatives have been explored, providing efficient pathways to a variety of structurally diverse compounds. These synthetic strategies are crucial for the development of new molecules with potential biological activities (Hong-Mei Wang et al., 2019).

Pharmacological Studies

Pharmacological studies have focused on understanding the interaction of related compounds with biological targets, including dopamine and norepinephrine transporters. Such research has implications for developing treatments for neuropsychiatric disorders (B. Madras et al., 2006).

Future Directions

Further studies could focus on synthesizing this compound and investigating its properties and potential applications. It could be interesting to explore its biological activity and possible uses in fields like medicine or materials science .

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-5-14-27-23(29)22-21(18-8-6-7-9-19(18)31-22)26-24(27)32-15-20(28)25-16-10-12-17(13-11-16)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMUNQDUJFXPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.